

Application Notes and Protocols for Apratastat Solubility in DMSO

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Compound of Interest

Compound Name: Apratastat

Cat. No.: B1666068

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Introduction

Apratastat, also known as TMI-005, is a potent, orally active, and reversible dual inhibitor of TNF- α converting enzyme (TACE) and matrix metalloproteinases (MMPs).^{[1][2]} Its ability to inhibit the release of tumor necrosis factor-alpha (TNF- α), a key pro-inflammatory cytokine, makes it a compound of significant interest in the research of inflammatory diseases and oncology.^[1] Understanding the solubility of **apratastat** in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO), is critical for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of **apratastat** in DMSO, a comprehensive protocol for its determination, and an overview of its mechanism of action.

Quantitative Solubility Data

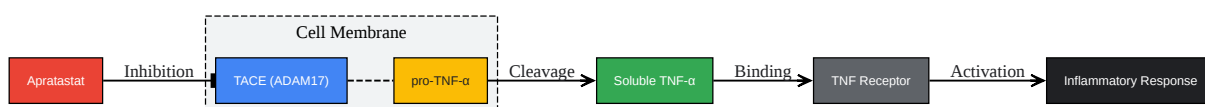
The solubility of **apratastat** in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source
DMSO	≥ 100	241.25	MedChemExpress

Note: The "≥" symbol indicates that the saturation point of **apratastat** in DMSO was not reached at this concentration, meaning its actual solubility is at least 100 mg/mL.

Signaling Pathway of Apratastat

Apratastat exerts its therapeutic effects by inhibiting the enzymatic activity of TACE, which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF- α (pro-TNF- α) to release its soluble, biologically active form.[3][4] By inhibiting TACE, **apratastat** effectively blocks the production of soluble TNF- α , thereby reducing the downstream inflammatory signaling cascades.



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Caption: **Apratastat** inhibits TACE, preventing the cleavage of pro-TNF- α and subsequent inflammatory signaling.

Experimental Protocols

This section outlines a detailed protocol for determining the solubility of **apratastat** in DMSO using the equilibrium shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is a gold standard for thermodynamic solubility assessment.

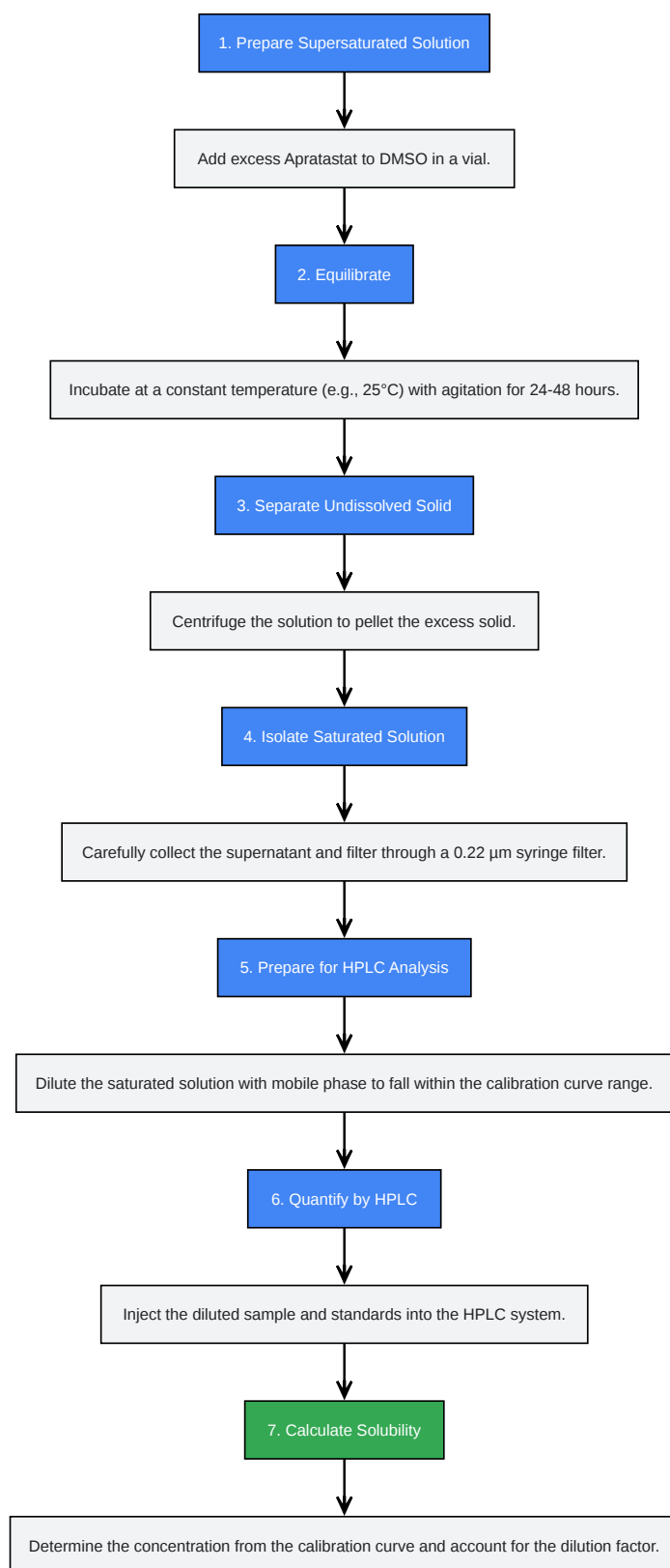
Protocol: Equilibrium Solubility Determination of Apratastat in DMSO by HPLC

1. Materials and Equipment:

- **Apratastat** (solid powder)

- Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or vortex mixer
- Incubator or temperature-controlled water bath
- Centrifuge
- Syringe filters (0.22 µm, compatible with DMSO)
- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

2. Experimental Workflow:



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Caption: Workflow for determining the equilibrium solubility of **Apratastat** in DMSO.

3. Detailed Procedure:

3.1. Preparation of Standard Solutions for HPLC Calibration:

- Accurately weigh a known amount of **apratatstat** and dissolve it in DMSO to prepare a stock solution of a high concentration (e.g., 10 mg/mL).
- Perform serial dilutions of the stock solution with the HPLC mobile phase to prepare a series of standard solutions with concentrations spanning the expected analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Preparation of the Saturated **Apratatstat** Solution:

- Add an excess amount of solid **apratatstat** to a tared vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- Record the weight of the **apratatstat** added.
- Add a known volume of DMSO to the vial.
- Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
- Equilibrate the mixture for 24 to 48 hours with continuous agitation. Visually inspect the vial to ensure that excess solid is still present.

3.3. Sample Processing:

- After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- Carefully withdraw the supernatant using a pipette, being cautious not to disturb the pellet.
- Filter the supernatant through a 0.22 µm syringe filter compatible with DMSO to remove any remaining micro-particulates.

3.4. HPLC Analysis:

- Prepare a precise dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor will depend on the expected solubility.
- Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
- Record the peak areas from the chromatograms.

3.5. Calculation of Solubility:

- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of **apratatstat** in the diluted sample solution using the regression equation from the calibration curve.
- Calculate the original concentration in the saturated DMSO solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of **apratatstat** in DMSO at the specified temperature.

Conclusion

Apratostat exhibits high solubility in DMSO, with reported values of at least 100 mg/mL. This property facilitates the preparation of concentrated stock solutions for various in vitro and in vivo experimental setups. The provided protocol for equilibrium solubility determination offers a reliable method for researchers to independently verify and quantify the solubility of **apratatstat** and other compounds in their own laboratory settings. Accurate knowledge of solubility is paramount for ensuring the quality and reproducibility of experimental data in drug discovery and development.

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